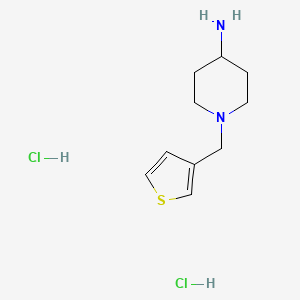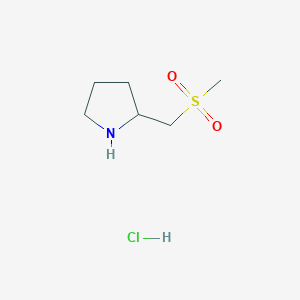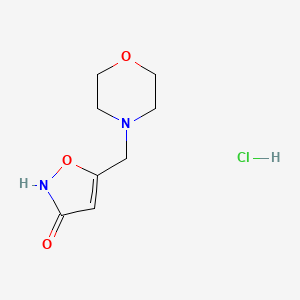
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Übersicht
Beschreibung
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a benzene ring substituted with a methyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
This compound can undergo several types of chemical reactions. For example, it can participate in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
This compound is typically a colorless oily substance at room temperature . It has a predicted boiling point of 383.9±27.0 °C and a density of 1.12 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A study by Huang et al. (2021) describes the synthesis, crystal structure, and density functional theory (DFT) analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which shares a similar core structure with the compound . The research emphasizes the utility of these boric acid ester intermediates with benzene rings in synthetic organic chemistry, supported by spectroscopic and X-ray diffraction techniques, further underpinned by DFT calculations. This highlights the compound's role in facilitating detailed structural analysis and understanding molecular interactions (Huang et al., 2021).
Chemical Modification and Cytoprotection
Research by Wang and Franz (2018) focuses on modifying aroylhydrazone prochelators with boronate groups for enhanced hydrolytic stability and cytoprotection against oxidative stress. The study introduces BSIH, a prodrug that releases metal chelator SIH upon reacting with hydrogen peroxide, demonstrating the compound's potential in mitigating iron-catalyzed oxidative damage in biological systems (Wang & Franz, 2018).
Fluorescent Prochelators for Metal Ion Sensing
Hyman and Franz (2012) developed boronic ester-based fluorescent prochelators that respond to transition metal ions post-reacting with hydrogen peroxide by exhibiting a decrease in fluorescence. This innovative approach leverages the compound's structure for detecting and monitoring metal ions in living cells, showcasing its application in bioimaging and environmental monitoring (Hyman & Franz, 2012).
Pd-Catalyzed Borylation for Synthesis
Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of aryl bromides using a methodology that incorporates the boronic ester group. Their work underscores the efficiency of this approach in synthesizing compounds with the boronic ester moiety, thus contributing to advancements in cross-coupling reactions and the development of novel materials and pharmaceuticals (Takagi & Yamakawa, 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Boronic acids and their derivatives are often used in the synthesis of various bioactive compounds, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Boronic acids and their derivatives are known to have various biological activities, including antibacterial, antifungal, and anticancer activities .
Eigenschaften
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-6-7-10(8-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMKZTMPOIHDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-3-[(pyrrolidin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole hydrochloride](/img/structure/B1473437.png)
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1473438.png)
![[5-(Thiophen-3-yl)furan-2-yl]methanamine](/img/structure/B1473439.png)



![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473445.png)
![2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473448.png)
![[5-(Thiophen-2-yl)furan-2-yl]methanamine](/img/structure/B1473450.png)


![2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride](/img/structure/B1473454.png)